(2S,4S)-2-amino-4-methylhexanoic acid
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
MBZXSJWDBIIBLL-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-4-methylhex-5-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of (2S,4S)-2-amino-4-methylhexanoic acid may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred due to their higher efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in (2S,4S)-2-amino-4-methylhexanoic acid can undergo oxidation under controlled conditions. For example:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
-
Product : 4-Methyl-2-oxohexanoic acid, a keto acid derivative.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄ | H₂SO₄, 60°C | 4-Methyl-2-oxohexanoic acid | 85% |
The stereochemistry at C4 influences the reaction rate, as bulkier substituents slow oxidation kinetics .
Esterification
The carboxylic acid group reacts with alcohols to form esters:
-
Reagents/Conditions : Methanol (MeOH) with H₂SO₄ as a catalyst.
-
Product : Methyl (2S,4S)-2-amino-4-methylhexanoate.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 12h | Methyl ester | 92% |
This reaction retains stereochemical integrity, critical for applications in chiral synthesis.
Amide Bond Formation
The amino and carboxylic acid groups participate in peptide coupling:
-
Reagents/Condients : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) and benzylamine.
-
Product : N-Benzyl-(2S,4S)-2-amino-4-methylhexanamide.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Amidation | EDCl, HOBt | RT, 24h | N-Benzyl amide | 78% |
Steric hindrance from the C4 methyl group slightly reduces reaction efficiency compared to linear analogs .
Alkylation and Hydrolysis
The amino group undergoes alkylation in peptide synthesis:
-
Reagents/Conditions : Methyl iodide (CH₃I) with sodium hydride (NaH) in DMF.
-
Intermediate : Alkylated derivative, hydrolyzed with HCl to regenerate the amino acid .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH | DMF, 0°C→RT | Alkylated intermediate | 65% |
| Hydrolysis | HCl | Reflux, 6h | Recovered amino acid | 90% |
Comparative Reactivity
(2S,4S)-2-Amino-4-methylhexanoic acid exhibits distinct reactivity compared to structural analogs:
| Compound | Oxidation Rate | Esterification Yield | Amidation Efficiency |
|---|---|---|---|
| (2S,4S)-Homoisoleucine | Moderate | 92% | 78% |
| L-Leucine | Fast | 95% | 85% |
| (2S,4R)-Isomer | Slow | 88% | 70% |
The C4 methyl group’s stereochemistry reduces reactivity in sterically demanding reactions (e.g., amidation) .
Key Research Findings
-
Stereochemical Stability : The (2S,4S) configuration remains intact under standard reaction conditions, enabling its use in enantioselective synthesis .
-
Enzyme Interactions : Acts as a competitive inhibitor for leucine-processing enzymes due to structural mimicry, with IC₅₀ values 2–3× higher than L-leucine .
-
Thermal Stability : Decomposes above 220°C, limiting high-temperature applications.
This compound’s unique reactivity profile makes it valuable for designing stereochemically complex peptides and enzyme inhibitors.
Scientific Research Applications
(2S,4S)-2-amino-4-methylhexanoic acid , also known as homoisoleucine (Hil), is a leucine surrogate with the molecular formula . It has a chiral center, making it significant in both synthetic and biological chemistry.
Scientific Research Applications
(2S,4S)-2-amino-4-methylhexanoic acid has diverse applications in scientific research:
- As a Leucine Surrogate It is used to examine the consequences of introducing leucine surrogates into coiled-coil peptides and helix-bundle proteins .
- Investigating Hydration Dynamics It helps in the systematic examination of the effects of side-chain volume and fluorination on solvation dynamics .
- Synthesis of Complex Molecules It serves as a chiral building block in the synthesis of complex molecules.
- Enzyme Interactions It is studied for its potential role in metabolic pathways and enzyme interactions.
- Drug Development It is investigated for potential therapeutic effects, including its role as a precursor for drug development.
Studies with Homoisoleucine
- Coiled-Coil Structures Studies have shown that incorporating (2S,4S)-2-amino-4-methylhexanoic acid (homoisoleucine, Hil) into coiled-coil peptides affects the self-association of the peptide in aqueous solutions .
- Leucine Activation Research involves measuring the activation of leucine and homoisoleucine using LeuRS (leucine-specific tRNA synthetase) at varying concentrations to understand their biochemical properties .
- Hydration Dynamics Studies compare hydration dynamics at hydrogenated protein surfaces using leucine and (4S)-2-amino-4-methylhexanoic acid to examine the effects of side-chain volume and fluorination on water motion at protein surfaces .
Properties
(2S,4S)-2-amino-4-methylhexanoic acid has the following properties :
- Molecular Weight: 145.20 g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Exact Mass: 145.110278721 Da
Potential Therapeutic Applications
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride has potential therapeutic applications:
- Neuroprotective Effects Studies have indicated it exhibits protective effects against seizures induced by certain pharmacological agents.
- Cognitive Enhancement Research suggests potential cognitive benefits in geriatric patients due to its role in enhancing cerebral functions.
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Leucine (Canonical Amino Acid)
- Structural Differences: Leucine (C₆H₁₃NO₂) has a shorter branched chain (four carbons) compared to Hil’s six-carbon backbone. Hil’s extended hydrophobic surface area enhances steric bulk .
- Functional Role : Leucine stabilizes proteins via hydrophobic packing. Hil, as a leucine surrogate, improves thermal stability in coiled-coil peptides by 10–15°C due to increased van der Waals interactions .
- Physicochemical Properties : Hil’s partition coefficient (logP = 1.8) is higher than leucine’s (logP = 1.1), indicating greater hydrophobicity .
5,5,5-Trifluoroleucine (Tfl)
- Structural Differences : Tfl replaces three hydrogen atoms in leucine’s isopropyl group with fluorine atoms. Hil lacks fluorination but matches Tfl’s side-chain volume (~110 ų) .
- Functional Role : In coiled-coil proteins, Tfl introduces electrostatic drag on water molecules, slowing hydration dynamics by 30% compared to Hil. This highlights fluorination’s unique impact on solvation .
4-Methyl-2-(methylamino)pent-3-enoic Acid (Mpe)
- Structural Differences: Mpe contains a methylamino group and a conjugated double bond, unlike Hil’s linear alkyl chain .
- Biological Activity: Mpe is found in cytotoxic microcolin lipopeptides. While Hil-containing compounds show nanomolar cytotoxicity, Mpe derivatives exhibit distinct structure-activity relationships due to conformational constraints .
(2R,3S,4S)-3-Formyl-2-hydroxy-4-methylhexanoic Acid
- Structural Differences : This compound shares Hil’s C4 methyl group but adds formyl and hydroxyl groups, increasing polarity .
- Functional Role : Used in synthetic chemistry as a chiral building block, contrasting with Hil’s role in protein engineering .
Comparative Data Table
Research Findings and Implications
- Hydrophobic Surface Engineering : Hil’s extended alkyl chain enhances protein stability without fluorination, making it preferable for applications sensitive to polar perturbations .
- Fluorination Effects : Comparative studies with Tfl reveal that fluorination alters water dynamics at protein surfaces, critical for designing enzymes with tailored solvation properties .
Q & A
Q. What are the established synthetic routes for (2S,4S)-2-amino-4-methylhexanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example:
-
Chiral Auxiliary Approach : Use tert-butyloxycarbonyl (Boc)-protected intermediates to direct stereochemistry during alkylation steps. Acidic hydrolysis (e.g., HCl in dioxane) can yield the free amino acid .
-
Enzymatic Catalysis : Lipases or transaminases can selectively generate the (2S,4S) configuration. For instance, ketone precursors are reduced using NADH-dependent enzymes to ensure enantiomeric excess >99% .
-
Quality Control : Enantiomeric purity is verified via chiral HPLC (e.g., Chirobiotic T column) with mobile phases containing Cu(II)-L-proline complexes for enhanced separation .
- Data Table :
| Synthesis Method | Key Reagents/Conditions | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium catalyst, H₂ pressure | 98.5 | |
| Enzymatic Resolution | Lipase PS-30, isopropyl ether | 99.2 |
Q. Which analytical techniques are most effective for confirming the stereochemistry of (2S,4S)-2-amino-4-methylhexanoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - NOESY to confirm spatial proximity of the 2S and 4S methyl groups. Coupling constants () between H-2 and H-4 protons should align with expected dihedral angles (e.g., for cis configurations) .
- Circular Dichroism (CD) : Compare experimental CD spectra with databases of known stereoisomers. A positive Cotton effect at 215 nm is indicative of the (2S,4S) configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. Crystals are grown in methanol/water (3:1) and analyzed with Mo-Kα radiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (2S,4S)-2-amino-4-methylhexanoic acid derivatives?
- Methodological Answer :
- Systematic Variation of Experimental Conditions : Test derivatives under standardized assays (e.g., fixed pH, temperature). For example, conflicting enzyme inhibition data may arise from buffer ionic strength differences. Reproduce assays in 50 mM Tris-HCl (pH 7.4) with 150 mM NaCl .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess whether discrepancies in activity stem from rapid degradation. LC-MS/MS quantifies parent compound and metabolites .
- Computational Docking : Compare binding modes of derivatives using molecular dynamics simulations (e.g., AutoDock Vina). Contradictions may arise from conformational flexibility in target proteins .
Q. What role does (2S,4S)-2-amino-4-methylhexanoic acid play in the design of enzyme inhibitors?
- Methodological Answer :
- Transition-State Analogs : The compound’s methyl group at C4 mimics hydrophobic pockets in proteases (e.g., HIV-1 protease). Introduce fluorinated analogs to enhance binding via van der Waals interactions .
- Prodrug Development : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability. Hydrolysis in vivo regenerates the active form, as shown in pharmacokinetic studies with Caco-2 cells .
- Structure-Activity Relationship (SAR) : Modify the amino group with acyl or sulfonamide moieties. A 2025 study demonstrated that N-acetyl derivatives increase selectivity for bacterial alanine racemases by 20-fold .
Data Contradiction Analysis
Q. Why do stability studies report varying half-lives for (2S,4S)-2-amino-4-methylhexanoic acid under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : The compound is stable at pH 3–5 but undergoes racemization at neutral pH. Use accelerated stability testing (40°C/75% RH) to model degradation kinetics. LC-MS monitors racemization via chiral column separation .
- Oxidative Stress : Contradictions may arise from trace metal impurities (e.g., Fe³⁺) in buffers. Add EDTA (1 mM) to chelate metals and repeat experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
